molecular formula C9H14N2S2 B13252675 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine

4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine

Cat. No.: B13252675
M. Wt: 214.4 g/mol
InChI Key: GHRFWTZTINVLNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine typically involves the reaction of 4-methyl-1,3-thiazole-2-thiol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfanyl linkage. The reaction mixture is heated to a suitable temperature, often around 80-100°C, to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the thiazole ring.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methylpiperidine
  • **2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide
  • **2-(Methylamino)-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide

Uniqueness

4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine is unique due to its specific combination of a thiazole ring and a piperidine ring connected via a sulfanyl group This structure imparts distinct chemical and biological properties that are not found in other similar compounds

Properties

Molecular Formula

C9H14N2S2

Molecular Weight

214.4 g/mol

IUPAC Name

4-methyl-2-piperidin-4-ylsulfanyl-1,3-thiazole

InChI

InChI=1S/C9H14N2S2/c1-7-6-12-9(11-7)13-8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3

InChI Key

GHRFWTZTINVLNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)SC2CCNCC2

Origin of Product

United States

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